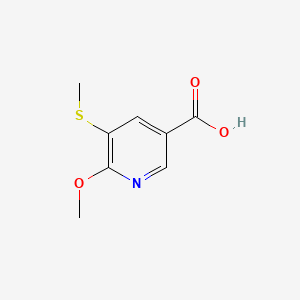

6-Methoxy-5-(methylthio)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid with a well-established role in various biological processes. mdpi.comwada-ama.org Its derivatives are a diverse class of compounds that have garnered considerable attention in medicinal chemistry and materials science. mdpi.com The core pyridine (B92270) ring of nicotinic acid serves as a versatile scaffold for chemical modification, allowing for the introduction of various functional groups at different positions. These substitutions can profoundly alter the molecule's electronic properties, solubility, and steric profile, thereby tuning its reactivity and interaction with biological targets. The exploration of nicotinic acid derivatives has led to the development of compounds with a wide array of therapeutic applications. nih.gov

Structural Significance of the Methoxy (B1213986) and Methylthio Functionalities in Pyridine Chemistry

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence on the pyridine ring can increase the electron density of the aromatic system, potentially affecting its reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the methoxy group can participate in hydrogen bonding, which can influence the compound's solubility and its binding affinity to biological macromolecules.

The methylthio group , on the other hand, is generally considered to be a weakly electron-donating group. Its sulfur atom possesses lone pairs of electrons that can be delocalized into the pyridine ring. The presence of the sulfur atom also introduces a larger and more polarizable element compared to carbon or oxygen, which can lead to unique intermolecular interactions.

The combination of both a methoxy and a methylthio group on the nicotinic acid scaffold creates a unique electronic and steric environment. The interplay between the electron-donating properties of both groups and their spatial arrangement is a key area of interest for researchers seeking to understand the structure-activity relationships of substituted pyridines.

Overview of Current Research Trends on Substituted Nicotinic Acid Compounds

Current research on substituted nicotinic acid compounds is vibrant and multifaceted, driven by the continuous search for new therapeutic agents and functional materials. A significant trend involves the synthesis and evaluation of novel derivatives with potential pharmacological activities, including anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov Researchers are increasingly employing computational methods, such as molecular docking, to predict the interaction of these compounds with biological targets and to guide the design of more potent and selective molecules.

Another key research direction is the development of efficient and sustainable synthetic methodologies for the preparation of substituted nicotinic acids. This includes the exploration of novel catalytic systems and the optimization of reaction conditions to improve yields and reduce environmental impact. The synthesis of compounds like 6-methylnicotinic acid, a related derivative, often involves oxidation processes. google.comnih.gov

Furthermore, there is a growing interest in understanding the fundamental chemical and physical properties of these compounds. This includes detailed spectroscopic and crystallographic studies to elucidate their molecular structures and intermolecular interactions. While specific research on 6-Methoxy-5-(methylthio)nicotinic acid is not extensively documented in publicly available literature, the broader trends in nicotinic acid research provide a framework for understanding its potential areas of investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

6-methoxy-5-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO3S/c1-12-7-6(13-2)3-5(4-9-7)8(10)11/h3-4H,1-2H3,(H,10,11) |

InChI Key |

DWLZXCFKFNEZGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 6 Methoxy 5 Methylthio Nicotinic Acid

Established Synthetic Pathways to the Nicotinic Acid Core

The foundational structure of the target molecule is nicotinic acid, also known as pyridine-3-carboxylic acid. The industrial production of nicotinic acid has historically relied on the oxidation of alkylpyridines, such as 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). nih.govresearchgate.netchimia.ch Common oxidizing agents for this transformation include nitric acid and potassium permanganate. nih.govresearchgate.net For instance, the oxidation of 3-methylpyridine can be achieved using various catalytic systems, including those based on vanadium and molybdenum oxides in the gas phase. nih.gov In liquid-phase oxidations, nitric acid is a frequently employed reagent, often under high temperature and pressure. nih.govgoogle.comgoogle.comenvironmentclearance.nic.in

Another classical approach to the nicotinic acid core involves the cyclization of acyclic precursors. While not as common for the parent nicotinic acid, such methods are valuable for constructing substituted pyridine (B92270) rings from the ground up.

Functionalization Strategies for Methoxy (B1213986) and Methylthio Group Introduction

Once the nicotinic acid core is established, the subsequent and more intricate phase of the synthesis involves the introduction of the methoxy and methylthio functionalities at the 6- and 5-positions, respectively. This is typically achieved through a series of functionalization reactions.

A common strategy involves the initial synthesis of a halogenated nicotinic acid derivative, which then serves as a versatile intermediate for subsequent nucleophilic substitution reactions. For example, 6-chloronicotinic acid can be prepared from 6-hydroxynicotinic acid, which in turn can be synthesized from various precursors, including isocinchomeronic acid-N-oxide. prepchem.comorgsyn.org The synthesis of 6-chloronicotinic acid can also be achieved through the direct oxidation of 2-chloro-5-methylpyridine. google.com

Direct Alkylation/Thioalkylation Approaches

Direct C-H functionalization to introduce alkyl or thioalkyl groups onto the pyridine ring is an area of active research, but for a highly substituted and electronically modified ring like nicotinic acid, this approach can be challenging due to issues of regioselectivity. The introduction of a methyl group onto a pyridine ring can be achieved through palladium-catalyzed cross-coupling reactions. semanticscholar.org However, direct C-H thioalkylation of a pre-existing 6-methoxynicotinic acid at the 5-position is not a commonly reported high-yielding method.

Nucleophilic Aromatic Substitution Routes for Methoxy and Methylthio Installation

Nucleophilic aromatic substitution (SNAr) is a more established and predictable method for introducing the required functional groups onto the nicotinic acid backbone. pressbooks.pubyoutube.com This strategy typically involves a pre-functionalized pyridine ring, often with a good leaving group such as a halogen at the position of desired substitution.

A plausible synthetic route to 6-Methoxy-5-(methylthio)nicotinic acid would likely commence with 6-chloronicotinic acid. This intermediate can then undergo nucleophilic substitution with sodium methoxide (B1231860) to yield 6-methoxynicotinic acid.

Following the introduction of the methoxy group, the subsequent challenge is the installation of the methylthio group at the 5-position. This can be approached in several ways:

Halogenation followed by Thiolation: The 6-methoxynicotinic acid could be subjected to electrophilic halogenation (e.g., bromination) at the electron-rich 5-position. The resulting 5-bromo-6-methoxynicotinic acid can then be treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to introduce the methylthio group via another SNAr reaction.

Palladium-Catalyzed Thiomethylation: Modern cross-coupling methodologies offer an alternative to traditional SNAr. Palladium-catalyzed thiomethylation of aryl halides has emerged as a powerful tool for forming carbon-sulfur bonds. nih.govfigshare.com In this context, a 5-halo-6-methoxynicotinic acid derivative could be coupled with a methylthio source in the presence of a suitable palladium catalyst and ligand.

The general reactivity of halopyridines in SNAr reactions is a critical consideration. The presence of the electron-withdrawing carboxylic acid group and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack.

Optimization of Reaction Conditions and Yield

To maximize the efficiency of the synthesis of this compound, optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst is essential. Modern techniques can significantly improve these aspects.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The application of microwave irradiation can be particularly beneficial for nucleophilic aromatic substitution and cross-coupling reactions, which may otherwise require prolonged heating under conventional conditions. The synthesis of various heterocyclic compounds, including pyridine and thiazolidinone derivatives, has been shown to be significantly enhanced by microwave assistance.

Sonochemical Techniques for Enhanced Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been successfully employed in the synthesis of various pyridine and pyrimidine (B1678525) derivatives, often leading to improved outcomes compared to conventional methods. pipzine-chem.com

Table 1: Summary of Potential Synthetic Steps and Optimization Techniques

| Step | Reaction Type | Key Reagents | Potential Optimization Technique |

| 1 | Oxidation of Alkylpyridine | 3-Methylpyridine, Nitric Acid/KMnO₄ | - |

| 2 | Chlorination of Hydroxynicotinic Acid | 6-Hydroxynicotinic Acid, POCl₃ | Microwave-assisted heating |

| 3 | Methoxylation | 6-Chloronicotinic Acid, NaOMe | Microwave-assisted heating |

| 4 | Halogenation | 6-Methoxynicotinic Acid, Br₂/NBS | - |

| 5 | Methylthiolation (SNAr) | 5-Bromo-6-methoxynicotinic Acid, NaSMe | Sonication |

| 6 | Methylthiolation (Cross-Coupling) | 5-Bromo-6-methoxynicotinic Acid, MeSH source, Pd catalyst | Microwave-assisted heating |

Synthesis of Precursors and Intermediates

A plausible and efficient synthetic route commences with commercially available 6-chloronicotinic acid. The synthesis of key precursors and intermediates is outlined below, involving a critical bromination step followed by the introduction of the sulfur and oxygen functionalities.

A crucial intermediate in the synthesis is 5-bromo-6-chloronicotinic acid. This compound is commercially available, which can significantly streamline the initial steps of the synthesis. The presence of two different halogen atoms on the pyridine ring at positions 5 and 6 allows for selective functionalization. The bromine atom at the 5-position serves as a handle for the introduction of the methylthio group, while the chlorine atom at the 6-position is subsequently replaced by a methoxy group.

The synthetic sequence can be conceptualized as follows:

Starting Material: 6-Chloronicotinic acid.

Bromination: Introduction of a bromine atom at the 5-position to yield 5-bromo-6-chloronicotinic acid.

Thiolation: Introduction of the methylthio group at the 5-position via a palladium-catalyzed cross-coupling reaction.

Methoxylation: Nucleophilic substitution of the chlorine atom at the 6-position with a methoxy group.

An alternative strategy could involve reversing the final two steps, wherein the methoxy group is introduced prior to the methylthio group. The choice of route may depend on the relative reactivity of the intermediates and the potential for side reactions.

Scalable Synthesis Considerations

For the large-scale production of this compound, several factors must be considered to ensure an efficient, safe, and economically viable process. These considerations span the entire synthetic route, from the choice of starting materials to the final purification of the product.

Palladium-Catalyzed Cross-Coupling: The introduction of the methylthio group via a palladium-catalyzed reaction is a critical step. For scalability, the choice of the palladium catalyst and ligand is crucial. Factors to consider include catalyst stability, activity (turnover number and turnover frequency), cost, and ease of removal from the final product. The use of highly active catalysts at low loadings is desirable to minimize costs and reduce potential heavy metal contamination in the final product. Recovery and recycling of the palladium catalyst should also be explored to enhance the economic feasibility of the process. The choice of a suitable base and solvent that are amenable to large-scale operations is also important.

Nucleophilic Aromatic Substitution: The methoxylation step, involving the reaction with sodium methoxide, is generally a robust and scalable reaction. However, careful control of the reaction temperature and the stoichiometry of the reagents is necessary to prevent side reactions. The use of a suitable solvent that allows for efficient reaction and easy product isolation is also a key consideration.

Purification and Isolation: Developing efficient and scalable purification methods is essential. This may involve crystallization, extraction, and/or chromatography. The choice of solvent for crystallization is critical to obtain the desired purity and crystal form. Minimizing the use of chromatography on a large scale is often preferred due to cost and solvent consumption.

Safety and Environmental Considerations: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount for large-scale synthesis. The potential for exothermic reactions, the handling of flammable solvents, and the toxicity of reagents must be carefully managed. Furthermore, the environmental impact of the process should be considered, with a focus on minimizing waste generation and selecting more environmentally benign reagents and solvents where possible. The principles of green chemistry should be applied throughout the process development to create a more sustainable manufacturing process.

Chemical Reactivity and Transformation of 6 Methoxy 5 Methylthio Nicotinic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, and hydrazides. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Esterification Reactions

The conversion of 6-Methoxy-5-(methylthio)nicotinic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

For instance, the synthesis of methyl nicotinate (B505614) from nicotinic acid is accomplished by refluxing with methanol (B129727) and concentrated sulfuric acid. A similar protocol would be applicable to this compound. The reaction of nicotinic acid with various alcohols under acidic catalysis is a well-established procedure.

Table 1: General Conditions for Esterification of Nicotinic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

| Nicotinic Acid | Methanol | H₂SO₄ | Reflux | Methyl Nicotinate |

| Nicotinic Acid | Ethanol | H₂SO₄ | Reflux | Ethyl Nicotinate |

This table presents generalized conditions based on the esterification of nicotinic acid and is expected to be applicable to this compound.

Amidation Reactions

Amides of this compound can be synthesized through various methods. A common route involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. For example, nicotinoyl chloride can be reacted with mono-thiocarbohydrazones to form nicotinamides. researchgate.net

Alternatively, direct amidation of the carboxylic acid with an amine can be facilitated by coupling agents. A patent describes a process for producing nicotinic acid hydrazides by condensing a nicotinic carboxylic acid with hydrazine (B178648) in the presence of a titanium or zirconium catalyst. google.com This method could potentially be adapted for the synthesis of various amides. A historical method for producing nicotinic acid amide involves the esterification of nicotinic acid, followed by treatment of the resulting ester with ammonium (B1175870) hydroxide. google.com

Hydrazide Formation

The synthesis of nicotinic acid hydrazides is a key transformation, often serving as a precursor for the synthesis of various heterocyclic compounds. The most straightforward method for preparing the hydrazide of this compound would be through the hydrazinolysis of its corresponding ester.

In a typical procedure, the methyl or ethyl ester of the nicotinic acid derivative is refluxed with hydrazine hydrate (B1144303). nih.gov This reaction generally proceeds in high yield to give the desired hydrazide. For example, various 6-aryl-2-methylnicotinohydrazides have been prepared in good yields by the hydrazinolysis of the corresponding ethyl esters. nih.gov Another study details the conversion of nicotinic acid to its ester, which is then treated with hydrazine hydrate to form the hydrazide. researchgate.net

Table 2: Synthesis of Nicotinic Acid Hydrazide Derivatives

| Starting Material | Reagent | Condition | Product | Yield |

| Ethyl 2-methyl-6-arylnicotinates | Hydrazine Hydrate | Reflux | 6-Aryl-2-methylnicotinohydrazides | 79-90% nih.gov |

| Nicotinic Acid Ester | Hydrazine Hydrate | - | Nicotinic Acid Hydrazide | - researchgate.net |

This table provides examples of hydrazide formation from substituted nicotinic acid esters, indicating a viable route for the synthesis of 6-Methoxy-5-(methylthio)nicotinohydrazide.

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles, most notably leading to the formation of N-oxides. The oxidation of pyridine derivatives to their corresponding N-oxides is a common transformation that can alter the electronic properties and reactivity of the pyridine ring.

Reactivity of the Methoxy (B1213986) Group

The methoxy group attached to the pyridine ring is an ether linkage and can undergo cleavage under specific conditions.

Ether Cleavage Reactions

The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis, typically requiring strong acidic conditions. wikipedia.org Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave the C-O bond of the ether. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com

This reaction would convert the 6-methoxy group of the title compound into a hydroxyl group, yielding the corresponding 6-hydroxynicotinic acid derivative. It is important to note that aryl alkyl ethers consistently yield a phenol (B47542) and an alkyl halide, as the aromatic ring is not susceptible to nucleophilic attack under these conditions. libretexts.org

Oxidative Transformations of the Methoxy Group

The methoxy group at the 6-position of the pyridine ring can undergo oxidative transformation, primarily through cleavage of the methyl-oxygen bond. This reaction, often referred to as O-demethylation, results in the formation of the corresponding 6-hydroxy derivative. Such transformations are typically achieved under harsh conditions using strong acids. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen, which enhances the leaving group ability of the resulting methanol moiety. Subsequently, a nucleophile can attack the methyl group in an SN2 fashion or, if the pyridine ring can stabilize a positive charge, the reaction might proceed through an SN1 pathway. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com The choice of acid and reaction conditions can influence the efficiency of this transformation.

Substitution Reactions at the Methoxy Group

The methoxy group, being a moderate leaving group, can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced in pyridine derivatives due to the electron-withdrawing nature of the nitrogen atom in the ring, which stabilizes the negatively charged intermediate (Meisenheimer complex). youtube.comquimicaorganica.org

The substitution of the methoxy group typically occurs at the C6 position, which is para to the ring nitrogen, a favorable position for nucleophilic attack in pyridines. youtube.comquimicaorganica.org A variety of nucleophiles, including amines, can be employed to displace the methoxy group, leading to the formation of 6-substituted nicotinic acid derivatives. The reaction of 2-methoxypyridines with secondary amines in aqueous solution has been studied, demonstrating the feasibility of such transformations.

Transformations of the Methylthio Group

The methylthio group at the 5-position is another key site for chemical modification, offering pathways for oxidation and nucleophilic displacement.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of a similar 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with m-CPBA has been reported to yield the corresponding sulfoxide. acs.org

The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone. Milder conditions and a stoichiometric amount of the oxidizing agent favor the formation of the sulfoxide, while harsher conditions and an excess of the oxidant lead to the sulfone.

Table 1: Oxidation Products of the Methylthio Group

| Starting Material | Oxidizing Agent | Product |

| This compound | m-CPBA (1 equiv.) | 6-Methoxy-5-(methylsulfinyl)nicotinic acid |

| This compound | m-CPBA (>2 equiv.) | 6-Methoxy-5-(methylsulfonyl)nicotinic acid |

This table represents the expected products based on general chemical principles of sulfide (B99878) oxidation.

Nucleophilic Displacement of the Methylthio Moiety

The methylthio group can also act as a leaving group in nucleophilic substitution reactions, although it is generally less facile than the displacement of a methoxy group. The success of such a displacement depends on the nature of the nucleophile and the activation of the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring of this compound is influenced by the directing effects of the existing substituents. The methoxy group at the 6-position is an activating, ortho-, para-directing group. The methylthio group at the 5-position is also generally considered to be ortho-, para-directing. The carboxylic acid at the 3-position is a deactivating, meta-directing group.

Considering the combined effects, the most likely position for electrophilic attack would be the C2 or C4 position. However, the pyridine nitrogen itself is deactivating towards electrophilic attack. Nitration of substituted pyridines often requires strong conditions. For instance, the nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to yield 3-nitropyridines. rsc.org In the case of 2-methoxypyridines, nitration can lead to the introduction of a nitro group at the 3- or 5-position. The precise outcome of an electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions.

Generation of Novel Derivatives through Positional and Substituent Variations

The reactivity of this compound allows for the generation of a wide range of novel derivatives through modifications at its various functional groups and positions on the pyridine ring.

Modification of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and other acid derivatives through standard synthetic methodologies. researchgate.net

Substitution at the Methoxy Group: As discussed, the methoxy group can be replaced by various nucleophiles to introduce different functionalities at the 6-position.

Transformation of the Methylthio Group: Oxidation to the sulfoxide or sulfone, or its displacement, provides further avenues for diversification at the 5-position.

Electrophilic Substitution: Introduction of new substituents on the pyridine ring through electrophilic aromatic substitution can lead to further structural variety.

Synthesis of Analogs: The synthesis of analogs with different alkyl groups on the ether and thioether functionalities, or with different substituents at other positions of the pyridine ring, can be achieved through multi-step synthetic sequences starting from appropriately substituted precursors. mdpi.com

The strategic combination of these transformations allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the creation of new molecules with potentially interesting properties.

Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 5 Methylthio Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For 6-Methoxy-5-(methylthio)nicotinic acid, NMR would provide detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would display signals for the two protons on the pyridine (B92270) ring. The methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups would each produce a singlet in the aliphatic region. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Pyridine ring) | ~8.5 - 8.7 | Singlet | 1H |

| H-4 (Pyridine ring) | ~8.0 - 8.2 | Singlet | 1H |

| -OCH₃ (Methoxy) | ~3.9 - 4.1 | Singlet | 3H |

| -SCH₃ (Methylthio) | ~2.4 - 2.6 | Singlet | 3H |

| -COOH (Carboxylic acid) | > 10 (variable) | Broad Singlet | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the six carbons of the pyridine ring, the carbon of the carboxylic acid group, and the carbons of the methoxy and methylthio groups.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | ~165 - 175 |

| C-6 (Pyridine ring) | ~160 - 165 |

| C-2 (Pyridine ring) | ~150 - 155 |

| C-3 (Pyridine ring) | ~140 - 145 |

| C-5 (Pyridine ring) | ~120 - 125 |

| C-4 (Pyridine ring) | ~115 - 120 |

| -OCH₃ (Methoxy) | ~55 - 60 |

| -SCH₃ (Methylthio) | ~15 - 20 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would be used to establish correlations between coupled protons. However, in this molecule, with all aromatic protons expected to be singlets, COSY would be of limited use for the pyridine ring but could confirm the absence of coupling.

HSQC (Heteronuclear Single Quantum Coherence): Would be used to identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the substitution pattern on the pyridine ring. For instance, correlations would be expected between the methoxy protons and C-6, and between the methylthio protons and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can help in confirming the geometry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy, and methylthio groups.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic, -OCH₃, -SCH₃) | 3000 - 2850 | Stretching |

| C=O (Carboxylic acid) | 1725 - 1700 | Stretching |

| C=C, C=N (Aromatic ring) | 1600 - 1450 | Stretching |

| C-O (Methoxy, Carboxylic acid) | 1300 - 1000 | Stretching |

| C-S (Methylthio) | 800 - 600 | Stretching |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₈H₉NO₃S), the molecular weight is 215.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 215. Subsequent fragmentation could involve the loss of small molecules or radicals, such as:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 184.

Loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 200.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid group.

High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the solid state.

Conformation: The spatial arrangement of the atoms in the molecule.

Crystal packing: How the molecules are arranged in the crystal lattice.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure.

This technique would provide the most definitive structural elucidation of the compound in the solid state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a critical analytical technique for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet and visible light is dictated by the electronic structure of the substituted pyridine ring. The chromophore, which is the part of the molecule responsible for light absorption, is the nicotinic acid core, modified by the presence of methoxy and methylthio functional groups.

The electronic spectrum of nicotinic acid and its derivatives typically exhibits absorption bands arising from π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur at lower wavelengths, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are typically of lower intensity and appear at longer wavelengths; these involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The introduction of substituents onto the pyridine ring, such as the methoxy (-OCH₃) and methylthio (-SCH₃) groups in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the auxochromic nature of these groups, which possess lone pairs of electrons that can interact with the π-system of the pyridine ring, thereby extending the conjugation and lowering the energy of the electronic transitions.

Theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) on similar molecules, such as 2-(methylthio)nicotinic acid, have been employed to predict and understand their electronic spectra. researchgate.net Such computational studies help in assigning the observed absorption bands to specific electronic transitions, such as HOMO → LUMO transitions, and in understanding the influence of different functional groups on the absorption properties. researchgate.net

Based on the electronic structure of this compound and data from analogous compounds, the expected electronic transitions are summarized in the following table. It is important to note that the specific λmax values are estimations and would require experimental verification.

| Type of Electronic Transition | Chromophore/Functional Group Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Pyridine Ring C=C and C=N bonds | ~200-280 nm | High |

| n → π | Nitrogen atom of the pyridine ring | ~270-320 nm | Low |

| n → π* | Carbonyl group of the carboxylic acid | ~280-330 nm | Low |

Computational Chemistry and Theoretical Investigations of 6 Methoxy 5 Methylthio Nicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 6-Methoxy-5-(methylthio)nicotinic acid, DFT calculations, often employing basis sets like 6-311+G(d,p), are instrumental in determining its most stable three-dimensional conformation. jocpr.comjocpr.com These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise geometric profile of the molecule.

The electronic properties of this compound can be thoroughly analyzed using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. jocpr.com

Table 1: Calculated Geometric Parameters for a Nicotinic Acid Derivative (Note: This table is illustrative of typical data obtained from DFT calculations for a related molecule, as specific data for this compound is not publicly available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| C-N | 1.34 Å | |

| C-S | 1.78 Å | |

| Bond Angle | O=C-O | 122.5° |

| C-N-C | 117.8° | |

| C-S-C | 103.2° | |

| Dihedral Angle | C-C-C-N | 0.5° |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with solvent molecules or biological macromolecules. These simulations model the time-dependent behavior of the molecular system, offering insights into how the molecule behaves in a dynamic environment.

By simulating the molecule over a period of time, researchers can identify the most stable conformations and the energy barriers between different conformational states. This is particularly important for understanding how this compound might bind to a biological target, as its conformation can significantly influence its binding affinity. MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, with surrounding molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. arabjchem.orgresearchgate.net For this compound, QSAR models can be developed to predict its potential therapeutic effects or toxicity. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

The process involves calculating a variety of descriptors for this compound, which can be categorized as electronic, steric, hydrophobic, or topological. nih.gov These descriptors quantify different aspects of the molecule's structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical model that correlates these descriptors with the observed biological activity. arabjchem.orgresearchgate.net Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds.

Prediction of Reactivity Profiles and Reaction Mechanisms

Theoretical methods are employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com These descriptors help in understanding how the molecule will behave in different chemical environments and in predicting its susceptibility to various types of reactions.

Furthermore, computational methods can be used to model reaction pathways and to calculate the activation energies of transition states. This allows for a detailed investigation of reaction mechanisms at the molecular level. For instance, the mechanism of a particular synthetic step or a metabolic transformation involving this compound can be studied to understand the factors that control the reaction's outcome and efficiency. nih.govnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. For this compound, theoretical calculations can be used to predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. researchgate.net

By performing DFT calculations, the vibrational frequencies of the molecule can be computed and compared with experimental FT-IR and Raman spectra. researchgate.net This correlation aids in the assignment of the observed spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Visible absorption bands. nih.gov The calculated NMR chemical shifts can also be correlated with experimental data to confirm the molecular structure and to aid in the assignment of signals. This synergy between theoretical predictions and experimental measurements provides a powerful tool for the structural characterization of this compound. researchgate.net

Biological Activities and Molecular Mechanisms of 6 Methoxy 5 Methylthio Nicotinic Acid and Its Derivatives

In Vitro Evaluation of Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated notable antimicrobial properties against various pathogens. Studies have focused on acylhydrazone and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives of nicotinic acid, revealing promising activity, particularly against Gram-positive bacteria.

One study synthesized a series of twelve acylhydrazones, with two compounds showing significant efficacy against Gram-positive bacteria, exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. nih.gov Specifically, one derivative was particularly effective against Staphylococcus epidermidis ATCC 12228 with a MIC of 1.95 µg/mL, and another showed activity against a methicillin-resistant strain of Staphylococcus aureus (MRSA) ATCC 43300 with a MIC of 7.81 µg/mL. nih.gov Subsequent cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives yielded a compound with a 5-nitrofuran substituent that was active against all tested microbial strains. nih.gov This particular derivative displayed strong activity against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538 (MIC = 7.81 µg/mL), as well as MRSA (MIC = 15.62 µg/mL). nih.gov

While direct data for 6-Methoxy-5-(methylthio)nicotinic acid is limited, the broader research into nicotinic acid derivatives suggests a promising area for the development of new antimicrobial agents.

Table 1: In Vitro Antibacterial Activity of Nicotinic Acid Derivatives

| Compound Type | Test Organism | Strain | MIC (µg/mL) |

|---|---|---|---|

| Acylhydrazone Derivative | Staphylococcus epidermidis | ATCC 12228 | 1.95 |

| Acylhydrazone Derivative | Staphylococcus aureus (MRSA) | ATCC 43300 | 7.81 |

| 3-acetyl-1,3,4-oxadiazoline Derivative | Bacillus subtilis | ATCC 6633 | 7.81 |

| 3-acetyl-1,3,4-oxadiazoline Derivative | Staphylococcus aureus | ATCC 6538 | 7.81 |

Investigation of Anti-inflammatory Potential

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production. Research indicates that these compounds can significantly reduce the secretion of key inflammatory mediators.

In studies involving mouse models, nicotinic acid treatment has been shown to decrease the production of pro-inflammatory cytokines in stimulated macrophages. Specifically, a notable reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1) has been observed. nih.gov For instance, in macrophages from mice on an atherogenic diet, nicotinic acid inhibited the secretion of TNF-α by 44%, IL-6 by 46%, and IL-1 by 42%. nih.gov These effects suggest a potent attenuating mechanism on inflammatory pathways, which could be relevant for conditions like atherosclerosis. nih.gov

Furthermore, other methoxy-substituted compounds have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators and pro-inflammatory cytokines. For example, 6-methylcoumarin (B191867) has been shown to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is mediated through the downregulation of the MAPK and NF-κB signaling pathways. nih.gov Similarly, a methoxyxanthone derivative has been found to reduce LPS-induced production of NO, PGE2, IL-6, and TNF-α in RAW 264.7 and BV2 cells, with IC50 values of 5.77 µM for NO, 9.70 µM for PGE2, 13.34 µM for IL-6, and 16.14 µM for TNF-α in RAW 264.7 cells. mdpi.com

Table 2: Inhibition of Pro-inflammatory Cytokines by Nicotinic Acid in Stimulated Macrophages from Mice on an Atherogenic Diet

| Cytokine | Percent Inhibition (%) |

|---|---|

| TNF-α | 44 |

| IL-6 | 46 |

Exploration of Neuroprotective Effects

The neuroprotective potential of nicotinic acid derivatives is an emerging area of research, with studies pointing towards their ability to mitigate neuronal damage in models of neurodegenerative diseases.

In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), the administration of 6-shogaol (B1671286) and its metabolite 6-paradol, which share structural similarities with some nicotinic acid derivatives, significantly alleviated clinical symptoms. nih.govbiomolther.org This was accompanied by reduced neuroinflammatory responses, including decreased astrogliosis and microglial activation, as well as a suppression of TNF-α expression in the spinal cord. nih.govbiomolther.org

Furthermore, in an in vitro model of excitotoxicity using rat organotypic hippocampal slices, thymoquinone, another compound with some structural parallels, demonstrated neuroprotective effects against kainic acid-induced neuronal death. mdpi.com It was observed to reduce the excitotoxic injury and ameliorate the increase in unfolded protein response markers GRP78 and GRP94. mdpi.com While direct evidence for this compound is not yet available, these findings in related compounds suggest a potential avenue for neuroprotective drug discovery.

Analysis of Enzyme Inhibition and Receptor Modulation Mechanisms

The biological activities of this compound and its derivatives are underpinned by their interactions with specific enzymes and receptors. Key mechanisms include the inhibition of succinate (B1194679) dehydrogenase and HIV-1 reverse transcriptase-associated ribonuclease H, as well as the modulation of nicotinic acetylcholine (B1216132) receptors.

Succinate Dehydrogenase (SDH) Inhibition

Nicotinamide (B372718) derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. This inhibition forms the basis of their antifungal activity.

A study on thirty-eight newly synthesized nicotinamide derivatives revealed that several compounds displayed moderate to potent antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. researchgate.net The most active compound exhibited IC50 values of 15.8 µM against R. solani and 20.3 µM against S. sclerotiorum. researchgate.net The inhibitory activity against the SDH enzyme from these fungi correlated well with the in vitro antifungal assay results. researchgate.net

Table 3: Succinate Dehydrogenase (SDH) Inhibition by a Nicotinamide Derivative

| Fungal Species | IC50 (µM) |

|---|---|

| Rhizoctonia solani | 15.8 |

HIV-1 Reverse Transcriptase (RT)-associated Ribonuclease H (RNase H) Inhibition

Derivatives of nicotinic acid have been investigated as inhibitors of the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.

Research on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has led to the development of compounds that inhibit the HIV-1 RT-associated RNase H function in the low micromolar range. researchgate.net Some of these derivatives also demonstrated the ability to inhibit viral replication in cell-based assays. researchgate.net Other classes of compounds, such as diketo acid derivatives, have also shown inhibitory activity against HIV-1 RNase H, with some exhibiting IC50 values in the low micromolar to nanomolar range. nih.govnih.gov For instance, one N-hydroxyimide derivative inhibited RT RNase H with an IC50 of 61 nM. nih.gov

Table 4: In Vitro Inhibitory Activity of Various Compound Classes against HIV-1 RT RNase H

| Compound Class | Example Compound | IC50 (µM) |

|---|---|---|

| Diketo Acid Derivative | Not Specified | Low micromolar to nanomolar range |

| N-hydroxyimide Derivative | 2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dione | 0.061 |

| 2-hydroxy-1,4-naphthoquinone Mannich base | Compound 1e | 3.1 |

| 2-hydroxy-1,4-naphthoquinone Mannich base | Compound 2k | 2.8 |

| Benzisothiazolone Derivative | Compound 1 | < 1.0 |

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid derivatives can modulate the function of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.

Studies on quinuclidine-triazole derivatives of nicotinic acid have demonstrated their binding affinity for different nAChR subtypes. mdpi.com For example, a series of these derivatives showed binding affinities (Ki values) for human α3β4, α4β2, and α7 nAChRs in the nanomolar range. mdpi.com One of the (S)-enantiomers exhibited a high binding affinity for the α3β4 nAChR with a Ki value of 3.18 nM and showed a 3069-fold higher selectivity for this subtype over the α7 nAChR. mdpi.com The corresponding (R)-enantiomers, on the other hand, showed preferential binding to the α7 nAChR. mdpi.com

Table 5: In Vitro Binding Affinities (Ki) of Quinuclidine-Triazole Derivatives for Human nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) |

|---|---|---|

| (S)-enantiomer (AK3) | α3β4 | 3.18 |

| (S)-enantiomer (AK3) | α7 | 9760 |

| (R)-enantiomer (AK4) | α3β4 | 112 |

Tubulin Polymerization Inhibition

No studies were found that investigated the effect of this compound on the polymerization of tubulin.

Molecular Docking Studies for Target Binding Affinity and Mode

There is no available research detailing molecular docking simulations of this compound with any biological target to determine its binding affinity or interaction mode.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

No literature is available that describes the synthesis of derivatives of this compound and the subsequent analysis of their structure-activity relationships.

Applications in Medicinal Chemistry and Organic Synthesis

Utility as a Synthetic Building Block for Complex Molecules

Scaffold for the Design and Development of Bioactive Ligands

The nicotinic acid scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. This scaffold's ability to interact with a variety of biological targets makes it an attractive starting point for the design of new ligands. By modifying the substituents on the pyridine (B92270) ring, chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired activity and selectivity. Derivatives of nicotinic acid have been investigated for a range of therapeutic areas, underscoring the versatility of this chemical class.

Role as a Pharmaceutical Intermediate

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). The industrial production of nicotinic acid is a well-established process, often starting from precursors like 5-ethyl-2-methylpyridine (B142974). nih.gov This highlights the role of substituted pyridines in the pharmaceutical manufacturing chain. While there is no specific documentation found that cites 6-Methoxy-5-(methylthio)nicotinic acid as an intermediate in the production of a commercially available drug, its structural similarity to other nicotinic acid derivatives used in pharmaceutical synthesis suggests its potential in this capacity.

Potential in Agrochemical Research (e.g., Insecticidal Activity)

Nicotinic acid derivatives have garnered significant attention in the field of agrochemical research, particularly for their insecticidal properties. jocpr.comjocpr.comresearchgate.net The natural product nicotine, itself a pyridine-containing alkaloid, has a long history of use as an insecticide. jocpr.comresearchgate.net This has inspired the development of synthetic insecticides that mimic the mode of action of nicotine, which involves targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. jocpr.com

Future Research Directions and Emerging Avenues for 6 Methoxy 5 Methylthio Nicotinic Acid

Development of Novel and Green Synthetic Strategies for Diversified Analogs

The synthesis of a diverse library of 6-Methoxy-5-(methylthio)nicotinic acid analogs is fundamental to exploring its structure-activity relationships. Future efforts should focus on developing novel and environmentally benign synthetic methodologies.

Green chemistry principles are becoming increasingly important in pharmaceutical manufacturing to reduce waste and improve sustainability. For the synthesis of nicotinic acid derivatives, this includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions. nih.govresearchgate.netresearchgate.net For instance, the traditional industrial production of nicotinic acid often involves harsh oxidizing agents and high temperatures, leading to significant environmental impact. nih.gov Future synthetic strategies for this compound analogs should aim to avoid these pitfalls.

One promising green approach is the use of biocatalysis. nih.govfrontiersin.org Enzymatic reactions, such as those employing nitrilases, can offer high selectivity and operate under mild conditions. nih.govnih.gov Research into identifying or engineering enzymes that can accommodate the substituted nicotinic acid core of this compound could lead to highly efficient and sustainable synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages for Analog Synthesis |

| Catalytic Gas-Phase Oxidation | Direct oxidation of picoline derivatives using heterogeneous catalysts. chimia.ch | Reduced waste, solvent-free, continuous process. |

| Enzymatic Synthesis | Use of enzymes like nitrilases for selective transformations. nih.govnih.gov | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Continuous reaction processing in microreactors. | Improved safety, scalability, and control over reaction parameters. |

Targeted Derivatization for Enhanced Biological Specificity

To improve the therapeutic potential of this compound, targeted derivatization strategies are crucial. By modifying specific functional groups on the molecule, it is possible to enhance its binding affinity and specificity for a particular biological target, thereby increasing efficacy and reducing off-target effects.

The synthesis of conformationally restricted analogues is another important strategy. mdpi.com By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced, locking it into a bioactive conformation. This can lead to a significant increase in potency and selectivity.

Advanced Mechanistic Studies using Biophysical and In Vitro Techniques

A thorough understanding of the mechanism of action of this compound and its analogs is essential for their rational development. Advanced biophysical and in vitro techniques can provide detailed insights into how these compounds interact with their biological targets at a molecular level.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the key interactions that govern binding and for guiding further structural modifications.

Kinetic studies can elucidate the dynamics of the binding process and the mechanism of inhibition or activation. rsc.org Isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing a complete picture of the driving forces behind the interaction.

| Technique | Information Gained | Relevance to Drug Development |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Structure-based drug design and optimization. |

| NMR Spectroscopy | Information on ligand binding, conformational changes, and dynamics. | Understanding the molecular basis of action. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). | Characterizing the binding interaction and guiding lead optimization. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation. | Determining binding affinity and kinetics. |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of potent and selective analogs of this compound, high-throughput screening (HTS) and combinatorial chemistry approaches can be employed. HTS allows for the rapid screening of large libraries of compounds against a specific biological target. dtu.dk

Combinatorial chemistry enables the rapid synthesis of large and diverse libraries of compounds by systematically combining a set of building blocks. This approach, when coupled with HTS, can significantly shorten the time required to identify lead compounds. For this compound, a combinatorial library could be generated by varying the substituents at different positions of the nicotinic acid ring.

Exploration of Prodrug Strategies for Improved Pharmacological Profiles

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. acs.org The prodrug approach is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govmdpi.comnih.gov

For this compound, a prodrug strategy could be employed to enhance its oral bioavailability. For example, the carboxylic acid group could be esterified to increase its lipophilicity and facilitate its absorption across the gastrointestinal tract. mdpi.com Once absorbed, the ester would be hydrolyzed by esterases to release the active drug.

Another approach is to attach a promoiety that targets a specific transporter protein in the intestine, thereby increasing its uptake. nih.gov The design and evaluation of various prodrugs of this compound could significantly improve its therapeutic potential.

Computational-Guided Rational Design for Activity Prediction and Optimization

Computational methods play an increasingly important role in modern drug discovery. mdpi.com These methods can be used to predict the biological activity of compounds, guide the design of new analogs, and optimize their properties.

Quantitative structure-activity relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding mode of a compound to its target protein and to estimate its binding affinity. nih.gov This information can be used to design new analogs with improved binding properties.

By integrating these computational approaches into the drug discovery process, it is possible to accelerate the development of potent and selective analogs of this compound.

Q & A

Basic: What are the common synthetic routes for 6-Methoxy-5-(methylthio)nicotinic acid, and what are the critical optimization parameters?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position of the nicotinic acid scaffold. A representative method (see ) starts with 5-bromo-6-methoxy-nicotinic acid methyl ester, which undergoes Suzuki-Miyaura coupling with a boronic acid derivative (e.g., 3-trifluoromethylbenzeneboronic acid) using tetrakis(triphenylphosphine)palladium(0) as a catalyst. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of boronic acid to brominated intermediate ensures minimal side products .

- Solvent system : Toluene/water biphasic mixtures under argon prevent oxidation of sensitive intermediates .

- Reaction time and temperature : Reflux for 1 hour balances yield and selectivity .

Post-coupling, hydrolysis of the methyl ester (e.g., using NaOH or LiOH) yields the free carboxylic acid. Yields range from 70–85% after purification via silica plug filtration .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling to introduce diverse substituents at the 5-position?

Answer:

To diversify substituents, focus on:

- Boronic acid selection : Electron-deficient aryl boronic acids (e.g., 3-trifluoromethylphenyl) enhance coupling efficiency due to increased electrophilicity .

- Catalyst loading : Reduced palladium concentrations (0.5–1 mol%) minimize metal contamination while maintaining reactivity .

- Base choice : Sodium bicarbonate in aqueous phases stabilizes intermediates and avoids side reactions (e.g., protodeboronation) .

Advanced researchers should monitor reaction progress via TLC or LC-MS and employ microwave-assisted synthesis to accelerate coupling rates.

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- 1H-NMR : Key signatures include:

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm de-esterification .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ ions matching the molecular formula (e.g., C₁₀H₈F₃NO₃S for trifluoromethyl derivatives) .

Advanced: What mechanistic insights guide the hydrolysis of methyl ester intermediates?

Answer:

Hydrolysis proceeds via nucleophilic acyl substitution. Critical factors include:

- Base strength : Strong bases (e.g., LiOH) cleave esters faster but may degrade acid-sensitive substituents.

- Solvent polarity : THF/water mixtures enhance solubility of intermediates, while methanol/water systems accelerate reaction rates .

- Temperature control : Mild heating (40–50°C) prevents decarboxylation.

Monitor reaction completion via disappearance of the ester carbonyl signal (~3.9 ppm in 1H-NMR) and emergence of the carboxylic acid proton (δ 13.2, broad singlet) .

Data Contradiction: How should researchers resolve discrepancies in NMR data for substituted nicotinic acid derivatives?

Answer:

Discrepancies often arise from:

- Tautomerism : Prototropic shifts in the pyridine ring can alter splitting patterns. Use D₂O exchange to identify exchangeable protons .

- Residual solvents : CDCl₃ peaks (δ 7.26) may overlap with aromatic signals. Compare with deuterated DMSO for clarity .

- Dynamic effects : Rotameric equilibria in methylthio groups broaden signals. Acquire spectra at elevated temperatures (e.g., 60°C) to sharpen peaks .

Always validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Application: What pharmacological targets are associated with this compound derivatives?

Answer:

These derivatives are explored as inhibitors of endothelial differentiation gene receptor 2 (Edg-2/EDG2), a target for atherosclerosis and cardiovascular diseases . Bioactivity assays include:

- Binding assays : Radiolabeled ligands (e.g., ³H-sphingosine-1-phosphate) measure IC₅₀ values in receptor-expressing cell lines .

- Functional assays : Calcium mobilization or ERK phosphorylation assays quantify pathway inhibition .

- ADMET profiling : Microsomal stability (e.g., human liver microsomes) and CYP450 inhibition studies prioritize candidates with drug-like properties.

Advanced: How does the methylthio group influence the compound’s physicochemical properties?

Answer:

The methylthio (-SMe) group:

- Enhances lipophilicity : LogP increases by ~1.5 units compared to des-thio analogs, improving membrane permeability .

- Affects crystal packing : Anisotropy studies via nanoindentation reveal altered mechanical properties (e.g., hardness and elastic modulus) due to sulfur’s polarizability .

- Modulates electronic effects : The -SMe group donates electrons via resonance, stabilizing the pyridine ring’s electron-deficient state .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S during hydrolysis) .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal in approved containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.